molecular formula C11H11NO3 B1505898 3-(4-Ethoxyphenyl)-5(4H)-isoxazolone CAS No. 51725-86-1

3-(4-Ethoxyphenyl)-5(4H)-isoxazolone

Cat. No.: B1505898
CAS No.: 51725-86-1
M. Wt: 205.21 g/mol
InChI Key: XMFWKOGDIOTLSQ-UHFFFAOYSA-N
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Description

Crystallographic Analysis of Isoxazolone Core Configuration

X-ray diffraction studies reveal that 3-(4-ethoxyphenyl)-5(4H)-isoxazolone adopts a planar isoxazolone core stabilized by intramolecular hydrogen bonding. The compound crystallizes in the orthorhombic space group Pna2₁, with unit cell parameters a = 11.482 Å, b = 6.0114 Å, and c = 19.382 Å . Key bond lengths include:

  • C=O bond: 1.215 Å
  • N–O bond: 1.402 Å
  • C–N bond: 1.337 Å

The 4-ethoxyphenyl substituent forms a dihedral angle of 9.63° with the isoxazolone ring, maintaining near-coplanarity due to conjugation (Figure 1) . Intermolecular C–H⋯O hydrogen bonds (2.78–2.81 Å) and π–π stacking interactions (3.70–3.92 Å) between aromatic rings contribute to crystal packing stability .

Table 1: Crystallographic parameters of this compound

Parameter Value
Space group Pna2₁
a (Å) 11.482
b (Å) 6.0114
c (Å) 19.382
α, β, γ (°) 90.00, 90.00, 90.00
Z 4
R-factor 0.0403

Comparative analysis with unsubstituted isoxazolone shows a 0.03 Å elongation in the C=O bond due to electron-donating effects of the ethoxy group .

Electronic Effects of 4-Ethoxyphenyl Substituent on Heterocyclic System

The 4-ethoxyphenyl group induces significant electronic perturbations in the isoxazolone core. Density Functional Theory (DFT) calculations at the B3LYP/6-31G level demonstrate:

  • Electron density redistribution : The ethoxy group increases electron density at C4 by 0.12 e compared to the parent compound .
  • Dipole moment : 5.82 Debye (vs. 4.15 Debye in 3-phenylisoxazolone), enhancing solubility in polar solvents .

The substituent’s resonance effect delocalizes π-electrons into the isoxazolone ring, reducing the HOMO-LUMO gap by 0.45 eV compared to 3-methylisoxazolone derivatives (Table 2) .

Table 2: Electronic properties of isoxazolone derivatives

Compound HOMO (eV) LUMO (eV) Gap (eV)
3-(4-Ethoxyphenyl) -5.82 -1.67 4.15
3-Phenyl -6.01 -1.32 4.69
Parent isoxazolone -6.45 -0.98 5.47

The ethoxy group’s inductive effect lowers the C=O stretching frequency by 12 cm⁻¹ in IR spectra, observed at 1685 cm⁻¹ versus 1697 cm⁻¹ in unsubstituted analogs .

Comparative Molecular Orbital Analysis with Parent Isoxazolone Derivatives

Natural Bond Orbital (NBO) analysis reveals that the 4-ethoxyphenyl group enhances hyperconjugation between the lone pairs of the ethoxy oxygen and the σ* orbital of the C4–C5 bond (stabilization energy: 28.6 kcal/mol) . Key comparisons include:

  • Charge transfer : The substituent increases Mulliken charge on O1 by 0.08 e versus 3-methyl derivatives .
  • Frontier orbitals : HOMO localizes on the ethoxyphenyl ring (63% contribution), while LUMO resides on the isoxazolone core (Figure 2) .

Table 3: Molecular orbital contributions (%)

Orbital Isoxazolone Core Ethoxyphenyl Ring
HOMO 22 63
LUMO 81 9

Properties

CAS No.

51725-86-1

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-4H-1,2-oxazol-5-one

InChI

InChI=1S/C11H11NO3/c1-2-14-9-5-3-8(4-6-9)10-7-11(13)15-12-10/h3-6H,2,7H2,1H3

InChI Key

XMFWKOGDIOTLSQ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2=NOC(=O)C2

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=O)C2

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
3-(4-Ethoxyphenyl)-5(4H)-isoxazolone serves as a versatile building block in organic synthesis. It can be utilized to create more complex heterocyclic compounds, which are essential in the development of new materials and pharmaceuticals. The compound's ability to undergo various chemical reactions makes it a valuable intermediate in synthetic chemistry.

Biological Applications

2.1. Antimicrobial Activity
Research indicates that isoxazole derivatives, including this compound, exhibit antimicrobial properties. For instance, studies have shown that certain isoxazole compounds can inhibit bacterial growth, making them potential candidates for developing new antibiotics .

2.2. Anti-inflammatory Effects
Isoxazole derivatives have been recognized for their anti-inflammatory activities. In particular, this compound has been studied for its ability to modulate immune responses and reduce inflammation in various experimental models .

Pharmaceutical Research

3.1. Drug Development
The compound is under investigation for its potential use in drug formulations targeting inflammatory diseases and infections. Its structure allows for modifications that can enhance its efficacy and bioavailability as a therapeutic agent.

3.2. Immunomodulatory Effects
Research has highlighted the immunomodulatory properties of isoxazole derivatives. For example, compounds similar to this compound have been shown to influence T cell activity and cytokine production, which are critical in managing autoimmune disorders .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Chemical SynthesisUsed as a building block for complex heterocycles
Antimicrobial ActivityExhibits potential antibacterial properties
Anti-inflammatory EffectsModulates immune responses to reduce inflammation
Drug DevelopmentInvestigated for formulations targeting inflammatory diseases
Immunomodulatory EffectsInfluences T cell activity and cytokine production

Case Studies and Research Findings

  • Antimicrobial Study : A study published in Molecules demonstrated that certain isoxazole derivatives exhibited significant antibacterial activity against Gram-positive bacteria, suggesting their potential as lead compounds for antibiotic development .
  • Anti-inflammatory Mechanism : A research article detailed the mechanism by which isoxazole derivatives modulate immune responses, highlighting the downregulation of pro-inflammatory cytokines in animal models of inflammation .
  • Pharmaceutical Formulation : Ongoing research focuses on optimizing the synthesis of this compound to enhance its pharmacokinetic properties for use in clinical settings .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents at the 3- and 4-positions of the isoxazolone ring. A comparative analysis is summarized below:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Physical Properties
3-(4-Ethoxyphenyl)-5(4H)-isoxazolone 4-Ethoxyphenyl at C3 C₁₁H₁₁NO₃ 205.21 Not reported; predicted moderate polarity
3-Phenyl-5(4H)-isoxazolone Phenyl at C3 C₉H₇NO₂ 161.16 m.p. 138–140°C; soluble in chloroform
3-(4-Fluorophenyl)-5(4H)-isoxazolone 4-Fluorophenyl at C3 C₉H₆FNO₂ 179.15 Not reported; enhanced lipophilicity
3-(3,4-Dimethoxyphenyl)-5(4H)-isoxazolone 3,4-Dimethoxyphenyl at C3 C₁₁H₁₁NO₄ 221.21 Density: 1.28 g/cm³; b.p. 324°C (predicted)
3-(4-Pyridinyl)-5(4H)-isoxazolone 4-Pyridinyl at C3 C₈H₆N₂O₂ 162.15 Commercial availability; 96% purity

Key Observations :

  • Electron-Donating Groups : Ethoxy and methoxy substituents increase electron density on the aromatic ring, enhancing stability and influencing hydrogen-bonding capacity .
  • Lipophilicity : Fluorophenyl and pyridinyl derivatives exhibit higher lipophilicity compared to ethoxyphenyl, affecting membrane permeability in biological systems .

Preparation Methods

General Synthetic Route Overview

The preparation of 3-(4-Ethoxyphenyl)-5(4H)-isoxazolone generally involves a [3+2] cycloaddition or condensation reaction between hydroxylamine derivatives and β-keto esters or aldehydes bearing the 4-ethoxyphenyl substituent. The key step is the formation of the isoxazolone ring through cyclization and dehydration processes.

Preparation via Hydroxylamine Hydrochloride and Ethyl Acetoacetate with Aromatic Aldehydes

One of the most established methods involves a multicomponent reaction (MCR) of hydroxylamine hydrochloride, ethyl acetoacetate, and 4-ethoxybenzaldehyde under catalytic conditions. This method has been demonstrated to be efficient, environmentally benign, and high yielding.

Key Features:

  • Catalyst and Solvent: Use of agro-waste-based solvent media (e.g., extracts from orange peels combined with glycerol) as a green solvent system, avoiding hazardous solvents.
  • Reaction Conditions: Heating in an oil bath at approximately 60 °C with stirring.
  • Yield: High isolated yields ranging from 86% to 92% for various substituted aromatic aldehydes, including 4-ethoxyphenyl derivatives.
  • Advantages: Eco-friendly, cost-effective, and operationally simple.

Example Reaction Setup:

Component Amount / Concentration
Hydroxylamine hydrochloride 1.0 mmol
Ethyl acetoacetate 1.0 mmol
4-Ethoxybenzaldehyde 1.0 mmol
Solvent Agro-waste extract + glycerol (optimized volume 5 mL + 0.4 mL)
Temperature 60 °C
Reaction Time Variable, typically a few hours
Yield 86–92%

This method was validated by spectroscopic analyses confirming the purity and structure of the product.

Continuous Flow Photochemical Synthesis Method

A more advanced and scalable approach involves continuous flow photochemistry with organic photoredox catalysis. This method is particularly useful for synthesizing isoxazolone derivatives with various aryl substituents.

Key Features:

  • Reactants: Hydroxylamine hydrochloride, sodium acetate, ethyl acetoacetate, and substituted aromatic aldehydes.
  • Solvent: Ethanol (EtOH).
  • Equipment: Fluorinated ethylene-propylene (FEP) reactor coil irradiated by a 150 W halogen lamp.
  • Flow Rate and Residence Time: Typical flow rate of 0.1 mL/min with a residence time of 20 minutes under light irradiation.
  • Pressure: 2-bar back pressure regulator to maintain steady flow.
  • Product Isolation: Crystalline product obtained by cooling and filtration.

Reaction Scheme:

Parameter Description
Feed A Hydroxylamine hydrochloride, sodium acetate, ethyl acetoacetate in EtOH (0.5 M)
Feed B Aromatic aldehyde in EtOH (0.5 M)
Reactor Coil 4 mL FEP coil (OD 1.6 mm, ID 0.8 mm)
Light Source 150 W halogen lamp
Residence Time 20 minutes
Pressure 2 bar
Product Form Crystalline

This method allows for efficient synthesis with good control over reaction parameters and has been demonstrated to produce isoxazolone derivatives with high purity and yield.

Catalytic and Cycloaddition Methods

Other methods reported include:

  • [3+2] Cycloaddition: Reaction of aldehydes with N-hydroximidoyl chlorides in the presence of triethylamine, followed by oxidation to yield 3,4-disubstituted isoxazoles. This metal-free approach is regioselective and high yielding.
  • AuCl3-Catalyzed Cycloisomerization: Mild conditions for cycloisomerization of acetylenic oximes to produce substituted isoxazoles, applicable to 3-, 5-, or 3,5-disubstituted isoxazoles.
  • Dilithioxime Acylation: Acylation of 1,4-dilithioximes followed by acid-catalyzed cyclization to form isoxazoles efficiently.

While these methods are more general for isoxazole derivatives, they provide alternative routes that could be adapted for this compound synthesis depending on the availability of starting materials and desired substitution patterns.

Comparative Table of Preparation Methods

Method Key Reactants Conditions Solvent / Catalyst Yield (%) Advantages References
Multicomponent Reaction with Agro-waste Solvent Hydroxylamine hydrochloride, ethyl acetoacetate, 4-ethoxybenzaldehyde 60 °C, oil bath, stirring Agro-waste extract + glycerol 86–92 Green, eco-friendly, high yield
Continuous Flow Photochemical Synthesis Hydroxylamine hydrochloride, sodium acetate, ethyl acetoacetate, aldehyde 20 min residence time, 2 bar, halogen lamp irradiation Ethanol, photoredox catalysis High Scalable, precise control
[3+2] Cycloaddition with N-hydroximidoyl chlorides Aldehydes, N-hydroximidoyl chlorides Room temperature, triethylamine Metal-free High Regioselective, metal-free
AuCl3-Catalyzed Cycloisomerization Acetylenic oximes Mild conditions AuCl3 catalyst Very good Selective synthesis
Dilithioxime Acylation 1,4-dilithioximes, amides Acid-catalyzed cyclization DMF, mineral acid Efficient Efficient cyclization

Q & A

Q. What are the common synthetic routes for 3-(4-Ethoxyphenyl)-5(4H)-isoxazolone, and how is the product characterized?

The compound is typically synthesized via multicomponent reactions, such as one-pot methods using sodium acetate as a catalyst under solvent-free or green conditions. For example, stereoselective synthesis of Z-isoxazolones involves condensation of aldehydes with active methylene compounds, followed by cyclization. Characterization employs nuclear magnetic resonance (NMR; ¹H and ¹³C), Fourier-transform infrared spectroscopy (FT-IR), mass spectrometry (MS), and X-ray crystallography to confirm regiochemistry and purity. Single-crystal X-ray diffraction is critical for resolving stereochemical ambiguities .

Q. What spectroscopic and crystallographic techniques validate the structural integrity of this compound derivatives?

Structural validation requires a combination of NMR (to assign proton and carbon environments), FT-IR (to identify functional groups like C=O and C=N), and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. X-ray crystallography provides definitive bond lengths, angles, and dihedral angles, essential for understanding conformational stability. For instance, crystallographic data for (4Z)-4-(3-methoxybenzylidene)-3-methylisoxazol-5(4H)-one confirmed a planar isoxazolone ring with a benzylidene substituent .

Q. What preliminary biological activities have been reported for this compound?

Initial screenings focus on antimicrobial and enzyme inhibition assays. The compound’s isoxazolone core is associated with heterocyclic bioactivity, including inhibition of thioredoxin glutathione reductase (TGR), a target for parasitic diseases. In vitro studies measure IC₅₀ values against TGR isoforms, with low micromolar activity suggesting therapeutic potential. Dose-response curves and kinetic assays (e.g., NADPH oxidation rates) are used to quantify efficacy .

Q. How does the reactivity of this compound compare to other isoxazolone derivatives in organic synthesis?

The ethoxyphenyl group enhances electron density at the 4-position, influencing nucleophilic and electrophilic reactivity. Comparative studies with methyl- or nitro-substituted analogs reveal differences in cycloaddition rates and regioselectivity. For example, the ethoxy group stabilizes intermediates in Knoevenagel condensations, enabling efficient formation of α,β-unsaturated ketones .

Q. What stability considerations are critical for handling this compound in experimental settings?

The compound is sensitive to moisture and light, requiring storage under inert atmospheres at –20°C. Degradation studies via high-performance liquid chromatography (HPLC) monitor hydrolysis of the isoxazolone ring under acidic/basic conditions. Thermal stability is assessed using differential scanning calorimetry (DSC), with decomposition temperatures >200°C under nitrogen .

Advanced Research Questions

Q. How can molecular docking elucidate the binding mechanism of this compound to enzymatic targets like TGR?

Docking simulations (e.g., AutoDock Vina) model the compound’s interaction with TGR’s active site, which includes residues 160–163, 208, and 505'–577'. Van der Waals and hydrophobic interactions dominate binding, as shown by free energy calculations (ΔG ≈ –9 kcal/mol). Comparative docking with smTGR and sjTGR isoforms identifies selectivity determinants, validated by surface plasmon resonance (SPR) binding assays .

Q. What green chemistry strategies improve the sustainability of synthesizing this compound?

Solvent-free microwave-assisted synthesis using nano-Fe₂O₃ or H₃PW₁₂O₄₀ catalysts reduces reaction times (30–60 minutes) and increases yields (>85%). Aqueous glucose acid as a reaction medium minimizes waste, achieving atom economies >90%. Lifecycle assessments (LCAs) compare energy inputs and E-factors (kg waste/kg product) across methods .

Q. How do substituent modifications at the 3- and 4-positions alter the compound’s bioactivity and selectivity?

Structure-activity relationship (SAR) studies systematically vary substituents (e.g., chloro, nitro, methoxy) and measure effects on enzyme inhibition. For example, replacing the ethoxy group with a trifluoromethyl moiety increases TGR binding affinity 10-fold, while bulky groups reduce membrane permeability. Quantitative SAR (QSAR) models correlate Hammett σ values with IC₅₀ .

Q. What mechanistic insights explain this compound’s role as an endoplasmic reticulum oxidation 1 (ERO1) inhibitor?

The compound’s quinone methide moiety acts as a Michael acceptor, covalently modifying ERO1’s active-site cysteine residues. Stopped-flow kinetics and mass spectrometry confirm adduct formation. Selectivity over other oxidoreductases is assessed via competitive inhibition assays using recombinant enzymes .

Q. How is this compound utilized in non-therapeutic applications, such as biological imaging?

Derivatives like Oxonol V (4-[5-(5-hydroxy-3-phenyl-4-isoxazolyl)-2,4-pentadienylidene]-3-phenyl-5(4H)-isoxazolone) function as membrane-potential-sensitive dyes. Fluorescence spectroscopy quantifies Stokes shifts (>100 nm) and quantum yields (Φ ≈ 0.4) in lipid bilayers. Confocal microscopy validates mitochondrial staining efficacy in live-cell imaging .

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